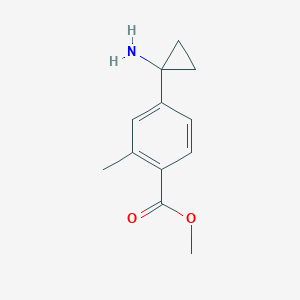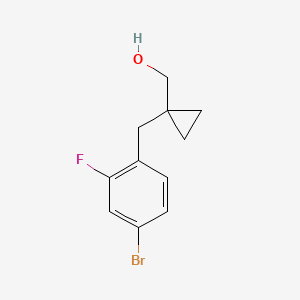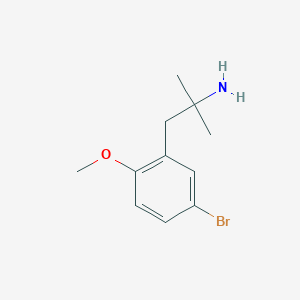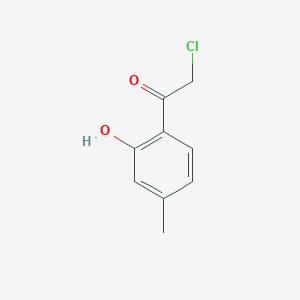
2-(Pyrimidin-4-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-4-yl)propan-2-amine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)propan-2-amine typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method is the hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . Another approach involves the use of amidines and ketones in a Cu-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(Pyrimidin-4-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can result in antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidin-2-yl)propan-2-amine: Similar in structure but with the pyrimidine ring attached at a different position.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Another pyrimidine derivative with different substituents.
Uniqueness
2-(Pyrimidin-4-yl)propan-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can result in distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-pyrimidin-4-ylpropan-2-amine |
InChI |
InChI=1S/C7H11N3/c1-7(2,8)6-3-4-9-5-10-6/h3-5H,8H2,1-2H3 |
InChI Key |
AMYDFMDWTNVLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)











